Product packaging for Fmoc-aminocyclohexane carboxylic acid(Cat. No.:)

Fmoc-aminocyclohexane carboxylic acid

Cat. No.: B8621381
M. Wt: 365.4 g/mol
InChI Key: OMMCQLMMVJHFMQ-UHFFFAOYSA-N
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Description

Contextual Significance in Peptide Chemistry and Bioactive Molecule Design

In the field of peptide chemistry, the incorporation of aminocyclohexane carboxylic acid derivatives is a strategic approach to creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. rsc.org The constrained cyclohexane (B81311) scaffold helps to stabilize specific secondary structures, such as β-turns and helices, which are often crucial for biological recognition and activity. nih.gov For example, homooligomers of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) are known to form robust 14-helix structures. rsc.org

The ability to enforce specific conformations is critical in the design of bioactive molecules. By reducing the conformational flexibility of a peptide, researchers can lock it into its biologically active shape, potentially increasing its binding affinity to a target receptor and enhancing its efficacy. Furthermore, peptides incorporating these cyclic residues often exhibit increased resistance to enzymatic degradation by proteases, a significant advantage for therapeutic applications. rsc.org Research has demonstrated the application of these derivatives in a variety of areas, including the development of synthetic antimicrobial peptides and the stabilization of protein nanostructures. nih.govnih.gov The introduction of 1-aminocyclohexane-1-carboxylic acid (Ac6c) into peptide loops has been shown to significantly enhance the stability of β-helical motifs. nih.gov

Table 1: Research Applications of Aminocyclohexane Carboxylic Acid Derivatives

Derivative Application Area Key Finding
1-aminocyclohexane-1-carboxylic acid (Ac6c) Protein Nanostructure Design Enhances the stability of β-helical motifs by stabilizing flexible loop regions. nih.govnih.gov
trans-2-aminocyclohexane-1-carboxylic acid (trans-ACHC) Peptide Foldamers Induces the formation of stable 14-helix secondary structures in short peptide sequences. rsc.org
cis/trans-2-aminocyclohexane-1-carboxylic acid (ACHC) Self-Assembling Nanostructures Peptides containing ACHC can self-assemble into various nanostructures, including fibers and gels. rsc.org
1-aminocyclohexane carboxylic acid (A6c) Antimicrobial Peptides Used to create synthetic peptides with inhibitory activity against drug-resistant bacteria. nih.gov
cis/trans-2-aminocyclohexane carboxylic acid Cyclic Peptide Synthesis Employed as mimics for L-proline to investigate the structural properties of cyclic peptides. nih.gov

Overview of Fluorenylmethoxycarbonyl (Fmoc) Protection Strategy

The synthesis of peptides is a stepwise process that requires the precise formation of amide bonds between amino acids. To ensure the correct sequence and prevent unwanted side reactions, a protection strategy is essential. nih.gov The Fluorenylmethoxycarbonyl (Fmoc) strategy is one of the most widely used methods for protecting the N-terminal amino group of an amino acid, particularly in Solid-Phase Peptide Synthesis (SPPS). wikipedia.orgnih.gov

The Fmoc group is valued for its unique characteristic of being base-labile, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org This is a key advantage over other strategies, such as the tert-butyloxycarbonyl (Boc) method, which requires harsh acidic conditions for deprotection. americanpeptidesociety.org The mildness of Fmoc deprotection preserves acid-sensitive parts of the peptide and the linker connecting it to the solid support resin. wikipedia.org

The deprotection mechanism proceeds via a β-elimination reaction. A base, such as piperidine, removes the acidic proton on the fluorenyl ring system. This triggers the elimination of the Fmoc group as a dibenzofulvene (DBF) byproduct, which is subsequently trapped by the base to prevent side reactions. nih.gov This process regenerates the free amine, ready for coupling with the next Fmoc-protected amino acid in the sequence. The Fmoc strategy's compatibility with a wide range of reagents and its suitability for automated synthesis have made it a cornerstone of modern peptide chemistry. americanpeptidesociety.org

Table 2: Comparison of Fmoc and Boc Amine Protection Strategies

Feature Fmoc Strategy Boc Strategy
Protecting Group 9-Fluorenylmethoxycarbonyl tert-Butyloxycarbonyl
Cleavage Condition Mildly basic (e.g., 20% piperidine in DMF) wikipedia.orgamericanpeptidesociety.org Strong acid (e.g., trifluoroacetic acid, TFA) americanpeptidesociety.org
Chemical Nature Base-labile wikipedia.org Acid-labile americanpeptidesociety.org
Key Advantage Orthogonal to acid-labile side-chain protecting groups and resin linkers; mild conditions minimize side reactions. wikipedia.orgamericanpeptidesociety.org Historically significant; useful for sequences prone to racemization under basic conditions. americanpeptidesociety.org
Byproduct Dibenzofulvene (trapped by base) nih.gov Isobutylene and carbon dioxide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23NO4 B8621381 Fmoc-aminocyclohexane carboxylic acid

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

1-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C22H23NO4/c23-22(21(25)26)12-6-5-11-19(22)20(24)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,23H2,(H,25,26)

InChI Key

OMMCQLMMVJHFMQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)N

Origin of Product

United States

Stereochemical and Positional Isomerism of Aminocyclohexane Carboxylic Acids

Structural Diversity of Aminocyclohexane Carboxylic Acid Isomers

The placement of the amino and carboxyl functional groups at different carbon atoms of the cyclohexane (B81311) ring results in distinct positional isomers, each with unique structural and chemical properties.

In this isomer, both the amino group and the carboxylic acid group are attached to the same carbon atom (C1) of the cyclohexane ring. sigmaaldrich.comnih.gov This compound, also known as homocycloleucine, is a cyclic amino acid used to modify bioactive peptides. sigmaaldrich.com Due to the substitution pattern, the C1 carbon is not a chiral center, and the molecule is achiral. It is often used in solid-phase synthesis to create conformationally constrained peptides.

Table 1: Properties of 1-Aminocyclohexane-1-carboxylic Acid

Property Value
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
CAS Number 2756-85-6
Appearance White crystalline powder

Data sourced from sigmaaldrich.comsun-shinechem.com.

When the amino and carboxylic acid groups are on adjacent carbon atoms (C1 and C2), both cis- and trans- stereoisomers are possible. researchgate.netrsc.org In the cis-isomer, the functional groups are on the same side of the cyclohexane ring plane, while in the trans-isomer, they are on opposite sides. researchgate.net These isomers are conformationally constrained β-amino acids that are useful in the study of folded peptides, or "foldamers". researchgate.netresearchgate.net The synthesis of both cis- and trans-2-aminocyclohexane carboxylic acid has been described, allowing for their incorporation into peptide structures. rsc.org

Table 2: Isomers of 2-Aminocyclohexane Carboxylic Acid

Isomer Relative Position of Groups PubChem CID
cis-2-Aminocyclohexanecarboxylic acid Same side of the ring 2724639

Data sourced from nih.gov.

With the functional groups at the C1 and C3 positions, cis- and trans- isomerism also occurs. These compounds are available commercially as a mixture of the cis- and trans-isomers. cymitquimica.com The specific stereochemistry, such as in (1R,3S)-3-aminocyclohexanecarboxylic acid, defines the precise spatial arrangement of the substituents on the ring. nih.gov

Table 3: Properties of 3-Aminocyclohexane Carboxylic Acid

Property Value
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.19 g/mol
CAS Number (cis/trans mixture) 25912-50-9

Data sourced from cymitquimica.com.

The 1,4-substituted isomers are particularly important intermediates in the synthesis of pharmaceuticals. google.comgoogleapis.com The stereochemistry of 4-aminocyclohexanecarboxylic acid is critical to its applications. vulcanchem.com In the trans-configuration, the amino and carboxylic acid groups are on opposite sides of the ring, while in the cis-configuration, they are on the same side. vulcanchem.com The catalytic hydrogenation of 4-aminobenzoic acid is a common method for synthesizing these compounds, typically resulting in a mixture of cis and trans isomers. google.comvulcanchem.com For many applications, the trans-isomer is the desired product, and various methods exist to either separate the isomers or to increase the yield of the trans-isomer during synthesis. google.comgoogle.com

Table 4: Isomers of 4-Aminocyclohexane Carboxylic Acid

Isomer Relative Position of Groups CAS Number
cis-4-Aminocyclohexanecarboxylic acid Same side of the ring 3685-23-2

Data sourced from nih.gov.

Chirality and Stereoisomeric Configurations (e.g., (1S,2R), (1R,2R), (1S,2S))

With the exception of 1-aminocyclohexane-1-carboxylic acid, the substituted carbons in the 2-, 3-, and 4-aminocyclohexanecarboxylic acid isomers are chiral centers. utexas.edu A chiral center is a carbon atom bonded to four different groups. utexas.edulibretexts.org The presence of two distinct chiral centers in these molecules means that a maximum of four stereoisomers (2²) can exist for each positional isomer (e.g., for the 2-substituted version). utexas.edu

These stereoisomers exist as pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). libretexts.orgmsu.edu

The absolute configuration of each chiral center is designated using the Cahn-Ingold-Prelog (CIP) system, with the prefixes R (from the Latin rectus for right) or S (from the Latin sinister for left). msu.edu This system assigns priorities to the groups attached to the chiral center and determines the configuration based on their 3D arrangement. utexas.edu

For 2-aminocyclohexane carboxylic acid, the four possible stereoisomers are:

(1R,2R)-2-Aminocyclohexane carboxylic acid and (1S,2S)-2-Aminocyclohexane carboxylic acid : This pair constitutes the trans-enantiomers.

(1R,2S)-2-Aminocyclohexane carboxylic acid and (1S,2R)-2-Aminocyclohexane carboxylic acid : This pair constitutes the cis-enantiomers.

The relationship between any cis-isomer and any trans-isomer is diastereomeric. msu.edu The ability to synthesize specific stereoisomers is crucial, as the biological activity of molecules often depends on their precise three-dimensional structure. researchgate.netsemanticscholar.org

Table 5: Stereoisomeric Configurations of 2-Aminocyclohexane Carboxylic Acid

Configuration Stereochemical Classification Relationship to (1R,2R)
(1R,2R) trans Identical
(1S,2S) trans Enantiomer
(1R,2S) cis Diastereomer

Advanced Synthetic Methodologies for Fmoc Aminocyclohexane Carboxylic Acid Derivatives

Total Synthesis Strategies

The absolute and relative stereochemistry of the amino and carboxylic acid groups on the cyclohexane (B81311) ring dictates the conformational properties of the resulting peptides. Therefore, total synthesis strategies are predominantly focused on controlling this three-dimensional arrangement.

Stereoselective synthesis aims to produce a specific stereoisomer from a mixture of possibilities. The Diels-Alder reaction is a cornerstone of this approach, providing a powerful tool for constructing the cyclohexene (B86901) ring with predictable stereochemistry. This cycloaddition can form the core structure, which is then further functionalized to yield the desired aminocyclohexane carboxylic acid. researchgate.netrsc.org For example, the reaction between furan (B31954) and ethyl (E)-3-nitroacrylate can serve as a versatile template for creating various hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid. researchgate.net

Another prevalent strategy involves the stereoselective ring-opening of bicyclic intermediates like epoxides or aziridines. The inherent strain in these three-membered rings allows for regioselective attack by nucleophiles, establishing a trans relationship between the incoming nucleophile and the adjacent substituent. This method has been effectively used to synthesize 3-substituted 2-aminocyclopentanecarboxylic acid precursors, a principle that is directly applicable to cyclohexane systems. wisc.edu

Asymmetric synthesis elevates stereocontrol by selectively producing one specific enantiomer. This is critical for pharmaceutical applications where only one enantiomer typically possesses the desired biological activity.

Two primary strategies dominate this field:

Chiral Auxiliary-Mediated Synthesis: This approach involves temporarily incorporating a chiral molecule (the auxiliary) to direct the stereochemical outcome of a reaction. A well-established method for synthesizing trans-2-aminocyclohexanecarboxylic acid derivatives utilizes the alkali metal-ammonia reduction of chiral pyrrolobenzodiazepine-5,11-diones. orgsyn.org The inherent chirality of the starting material guides the formation of the desired enantiomer of the cyclic amino acid.

Catalytic Asymmetric Synthesis: This more modern and efficient approach uses a chiral catalyst to influence the stereochemistry. A notable example is the asymmetric alkylation of a chiral Ni(II)-complex of a glycine (B1666218) Schiff base. This method has been successfully applied to the large-scale synthesis of enantiomerically pure fluorinated amino acids, demonstrating its robustness and potential for producing Fmoc-protected amino acids with high enantiomeric purity (>99%). nih.govnih.gov The chiral ligand used in the nickel complex can often be recovered and reused, adding to the economic viability of the process. nih.gov

Convergent and Linear Synthesis Pathways

The construction of complex molecules like Fmoc-aminocyclohexane carboxylic acid derivatives can be approached through two distinct strategic pathways: linear and convergent synthesis. scholarsresearchlibrary.com

The synthesis of this compound is an excellent example of a convergent approach. Typically, the isomerically pure aminocyclohexane carboxylic acid "core" is prepared first. In a separate step, the fluorenylmethoxycarbonyl (Fmoc) protecting group is prepared for introduction, often as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl). The final step is the coupling of the amino acid core with the Fmoc reagent. This fragment-coupling strategy is more efficient than attempting to build the protected amino acid in a purely linear fashion. organic-chemistry.org

Preparation of Isomerically Pure Aminocyclohexane Carboxylic Acid Building Blocks

The success of a convergent synthesis hinges on the availability of pure starting materials. organic-chemistry.org For this compound, this means obtaining the aminocyclohexane carboxylic acid core with the correct cis or trans stereochemistry. The trans isomer is frequently used in peptide synthesis to impart specific structural constraints. chemimpex.com

A common industrial route to trans-4-aminocyclohexanecarboxylic acid begins with the catalytic hydrogenation of p-aminobenzoic acid using a ruthenium on carbon (Ru/C) catalyst. google.compatsnap.com This reaction typically produces a mixture of cis and trans isomers. google.com Since the trans isomer is often the desired product, methods have been developed to either separate the isomers or convert the unwanted cis isomer into the trans form.

One effective method involves treating the cis/trans mixture with a base, such as sodium hydroxide (B78521) or potassium alkoxides. google.comwipo.int This process facilitates an isomerization reaction. Under specific conditions, the less soluble trans isomer crystallizes out of the solution, effectively shifting the equilibrium and driving the conversion of the cis isomer to the desired trans product. google.com

Below is a table summarizing typical results from the hydrogenation of p-aminobenzoic acid and subsequent isomeric separation techniques.

Table 1: Synthesis and Isomeric Purification of 4-Aminocyclohexanecarboxylic Acid

Starting Material Catalyst/Reagents Conditions Outcome Reference(s)
p-Aminobenzoic acid 5% Ru/C, 10% NaOH, H₂ 100°C, 15 bar Complete conversion, cis:trans ratio = 1:4.6 google.compatsnap.com
cis/trans mixture of Boc-protected acid K₂CO₃, Bromoethane, Acetone 60°C Selective esterification of the cis-isomer, allowing for isolation of the pure trans-acid google.com
cis-isomer or cis/trans mixture NaOH or Potassium alkoxide Varies (e.g., 6-24 hours) Isomerization to the trans-form, which precipitates from the reaction mixture google.comwipo.int

Green Chemistry Principles in Aminocyclohexane Carboxylic Acid Synthesis

Modern synthetic chemistry increasingly emphasizes sustainability through the principles of "green chemistry." These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green chemistry approaches applicable to aminocyclohexane carboxylic acid synthesis include:

Biocatalysis: Enzymes are highly selective and efficient catalysts that operate under mild conditions. Lipases, for instance, can be used for the enzymatic hydrolytic desymmetrization of diesters to produce chiral monoesters, which are valuable intermediates for asymmetric synthesis. researchgate.net Lipase B from Candida antarctica (CALB) has also been employed for direct amide bond formation, offering a sustainable alternative to traditional coupling reagents that generate significant waste. nih.gov

Catalytic Reactions: Replacing stoichiometric reagents with catalytic alternatives is a core green principle. The use of catalytic boric acid for the direct amidation of carboxylic acids avoids the poor atom economy of traditional methods that require activating agents like carbodiimides. sciepub.com

Greener Solvents: Many traditional organic solvents are toxic and environmentally harmful. The development and use of greener alternatives, such as cyclopentyl methyl ether (CPME), can significantly improve the environmental profile of a synthesis. nih.govrsc.org

One-Pot Procedures: Combining multiple reaction steps into a single "one-pot" process reduces the need for intermediate purification steps, thereby saving solvents, energy, and reducing waste. A one-pot reductive amination of carboxylic acids using hydrogen and ammonia (B1221849) has been developed, representing a highly efficient and sustainable method for producing amines. rsc.org Visible light-mediated photocatalysis also offers a mild and green alternative for amide synthesis from carboxylic acids. rsc.org

By integrating these principles, the synthesis of this compound derivatives can be made more efficient, economical, and environmentally sustainable.

Integration of Fmoc Aminocyclohexane Carboxylic Acids in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for assembling peptides containing Fmoc-ACHC. In this technique, the peptide chain is incrementally built on an insoluble polymer support. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group is standard, as its removal under mild basic conditions (typically with piperidine) is compatible with a wide range of acid-labile side-chain protecting groups. altabioscience.com

The primary obstacle in incorporating Fmoc-ACHC is the steric hindrance presented by the cyclohexane (B81311) ring, which slows down the rate of amide bond formation. To achieve high coupling efficiency and avoid deletion sequences, several optimization strategies are employed:

Extended Coupling Times: Unlike standard proteinogenic amino acids that may couple completely in under an hour, Fmoc-ACHC often requires significantly longer reaction times to ensure the reaction proceeds to completion.

Double Coupling: A common and effective strategy is to perform the coupling step twice. After the initial coupling reaction, the resin is washed, and a fresh solution of the activated Fmoc-ACHC and coupling reagents is added to acylate any remaining unreacted amino groups on the growing peptide chain.

Elevated Temperatures: Increasing the reaction temperature can enhance the rate of sluggish coupling reactions. Microwave-assisted peptide synthesis (MAPS) has proven particularly effective for incorporating sterically hindered residues like ACHC. nih.gov Microwave energy accelerates the coupling process, often reducing reaction times from hours to minutes and improving the purity of the final peptide. nih.govresearchgate.net

Research has shown that for the assembly of β-peptides containing trans-2-aminocyclohexane carboxylic acid, microwave-assisted applications using double couplings and double N-deprotections were necessary to achieve moderate crude purity, underscoring the inherent difficulty of these couplings.

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like Fmoc-ACHC. The reagent's function is to activate the carboxylic acid group of the incoming amino acid, making it susceptible to nucleophilic attack by the free amine of the resin-bound peptide.

Uronium/aminium- and phosphonium-based reagents are generally preferred over carbodiimides for difficult couplings due to their higher reactivity and lower risk of side reactions. bachem.comiris-biotech.de

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is considered one of the most effective coupling reagents for sterically demanding couplings. peptide.com It reacts with the carboxylic acid to form a highly reactive OAt-ester. The 7-azabenzotriazole moiety in HATU is known to accelerate coupling rates and suppress racemization, making it superior to HOBt-based reagents for challenging sequences. bachem.compeptide.com

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and TBTU (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate): HBTU and TBTU are highly efficient and widely used coupling reagents that form OBt-active esters. peptide.comcreative-peptides.com They offer rapid coupling with minimal racemization, particularly when used in conjunction with an additive like HOBt. researchgate.netrsc.org For particularly difficult couplings, they are often the reagents of choice. bachem.com

HOBt (1-Hydroxybenzotriazole): HOBt is not a standalone coupling reagent but is a crucial additive used with carbodiimides (like DIC) or included in the structure of uronium salts (like HBTU). Its primary role is to form a stable active ester intermediate that reacts with the amine, which serves to increase coupling efficiency and, most importantly, to suppress the racemization of the activated amino acid. peptide.comcreative-peptides.comrsc.org

The general efficiency for coupling sterically hindered amino acids follows the order HATU > HBTU/TBTU > DIC/HOBt. The selection depends on the specific sequence, the position of the hindered residue, and cost considerations.

Coupling ReagentTypeRelative Efficiency for Hindered CouplingsKey Advantages
HATU Aminium SaltVery HighExtremely fast reaction rates; low racemization; effective for N-methyl and other hindered amino acids. bachem.compeptide.com
HBTU / TBTU Aminium SaltHighVery efficient; minimal racemization when HOBt is present; well-established and reliable. peptide.comcreative-peptides.com
HOBt AdditiveN/A (used with other reagents)Suppresses racemization effectively; forms stable active ester intermediates. creative-peptides.comrsc.org

Solution-Phase Peptide Synthesis Applications

While less common for long peptides, solution-phase synthesis remains a valuable technique, particularly for the production of short peptide fragments or for large-scale synthesis where the cost of solid support can be prohibitive. In this method, protected amino acids are coupled sequentially in a suitable organic solvent.

The incorporation of Fmoc-ACHC in solution-phase synthesis follows the same fundamental principles of carboxyl activation and amide bond formation. However, a key challenge is the purification of the intermediate dipeptide or peptide fragment after each coupling step, which is typically achieved by extraction or crystallization. The steric bulk of Fmoc-ACHC can make couplings sluggish, often requiring more potent activating agents like TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) or the use of pre-formed active esters to drive the reaction to completion. tcichemicals.com The development of DNA-encoded chemical libraries has also spurred innovation in aqueous, solution-phase Fmoc-based synthesis methodologies, which could be adapted for hindered residues. acs.orgdelivertherapeutics.com

Continuous Flow Peptide Synthesis Innovations

Continuous flow peptide synthesis is an emerging technology that combines the benefits of SPPS with the efficiency of flow chemistry. In this setup, reagents are continuously pumped through a column packed with the resin-bound peptide. This method offers advantages such as improved heat transfer, more efficient washing, and the potential for full automation and process control. chimia.ch

The incorporation of sterically hindered amino acids like Fmoc-ACHC in a continuous flow system presents a significant challenge. The faster cycle times inherent to flow synthesis may not provide sufficient time for the complete coupling of such a bulky residue. However, recent advancements have focused on optimizing flow systems to handle "difficult sequences." rsc.org Strategies include:

Elevated Temperature: Using heated reactors to increase reaction kinetics, which is a standard feature in modern flow synthesizers. chimia.chrsc.org

Reduced Flow Rates: Slowing the flow rate of the activated amino acid solution through the reactor to increase the residence time and allow the coupling reaction to reach completion.

Recirculation of Reagents: Pumping the activated amino acid solution through the reactor multiple times to maximize coupling efficiency, a feature of early continuous-flow systems. nih.gov

Optimized continuous-flow protocols, often utilizing highly efficient reagents like HATU at elevated temperatures (e.g., 60°C), have been shown to promote rapid and complete amino acid couplings, making the synthesis of challenging peptides more feasible. rsc.org

Challenges and Solutions in Incorporating Sterically Constrained Amino Acids

The integration of sterically constrained amino acids like Fmoc-ACHC into a peptide sequence is a well-recognized challenge in peptide chemistry.

Challenges:

Incomplete Coupling: The most frequent problem is the failure of the coupling reaction to go to completion, resulting in the formation of deletion peptides that are difficult to separate from the target peptide. The steric bulk of the cyclohexane ring physically impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

Slow Reaction Kinetics: Amide bond formation involving α,α-disubstituted or bulky β-amino acids is kinetically slow compared to standard proteinogenic amino acids.

Aggregation: In some sequences, the growing peptide chain can aggregate on the solid support, further hindering the accessibility of the N-terminal amine and exacerbating coupling difficulties. nih.gov

Solutions:

High-Potency Coupling Reagents: The use of highly reactive uronium/aminium or phosphonium (B103445) salt reagents, such as HATU, HCTU, or PyAOP, is often mandatory. These reagents generate more reactive ester intermediates, which can overcome the kinetic barrier. bachem.compeptide.com

Microwave Irradiation: As discussed, microwave energy is a powerful tool to accelerate slow reactions and has been shown to improve coupling efficiency and reduce side reactions for difficult sequences. nih.govresearchgate.net

In Situ Formation of Amino Acid Chlorides: For extremely difficult couplings, Fmoc-amino acids can be converted in situ to their corresponding acid chlorides using reagents like bis-(trichloromethyl)carbonate (BTC). These acid chlorides are highly reactive acylating agents that can effectively couple to even very hindered amines. researchgate.net

Optimized Reaction Conditions: A combination of extended reaction times, double coupling cycles, and elevated temperatures is a pragmatic and widely adopted approach to ensure quantitative incorporation of the hindered residue. researchgate.net

Solvent Choice: In cases of on-resin aggregation, switching to more disruptive solvent systems, such as mixtures of DMF with N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), can improve resin swelling and peptide chain solvation, thereby enhancing reaction efficiency. nih.gov

Conformational Analysis and Biostructural Impact on Peptidic Architectures

Role as Conformationally Constrained Amino Acid Residues

Fmoc-aminocyclohexane carboxylic acid is utilized in peptide synthesis to introduce the Ac₆c residue, an α,α-disubstituted cyclic amino acid. Unlike linear amino acids which possess significant rotational freedom around their backbone bonds, the cyclic nature of Ac₆c imposes significant restrictions on the accessible conformational space. magtech.com.cn The covalent linkage of the side chain to the α-carbon creates a rigid scaffold that limits the peptide backbone's flexibility. nih.gov

The degree of conformational restriction is related to the size of the cycloalkane ring. While smaller rings like cyclopropane (B1198618) (Ac₃c) and cyclopentane (B165970) (Ac₅c) introduce severe constraints, the cyclohexane (B81311) ring in Ac₆c offers a unique balance. It possesses greater conformational flexibility than smaller ring systems, yet it is significantly more constrained than open-chain α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib). researchgate.net This intermediate flexibility allows the Ac₆c residue to adapt to different structural environments within a peptide, stabilizing specific conformations without introducing excessive strain. nih.govresearchgate.net This property is particularly valuable in protein engineering, where Ac₆c can be incorporated into flexible loop regions to enhance the stability of nanostructures by reducing conformational fluctuations. nih.gov

Induction of Secondary Structural Motifs in Peptides

The steric bulk and constrained dihedral angles of the Ac₆c residue make it a potent inducer of specific secondary structures within peptide chains. Its influence is critical in guiding the folding of peptides into well-defined three-dimensional shapes, which is essential for their biological function.

The conformational preferences of Ac₆c strongly favor the helical region of the Ramachandran plot. nih.gov Theoretical and experimental studies have shown that the minimum energy conformation for an Ac₆c residue falls within the α-helical and 3₁₀-helical regions. researchgate.net Homooligomers of Ac₆c, from the trimer upwards, have been observed to adopt incipient 3₁₀-helical structures in both solution and the crystalline state. researchgate.net This propensity is driven by the steric hindrance imposed by the cyclohexane ring, which restricts the backbone dihedral angles (φ, ψ) to values characteristic of right- or left-handed helices, similar to the well-studied helix-inducing amino acid Aib. researchgate.netuminho.pt

The incorporation of Ac₆c can thus be used to initiate or stabilize helical structures in synthetic peptides. This has been demonstrated in various peptide frameworks, where the inclusion of Ac₆c promotes a folded, helical conformation. nih.gov

Structural MotifTypical Dihedral Angles (φ, ψ)Propensity of Ac₆c
α-Helix(-60°, -45°)High
3₁₀-Helix(-60°, -30°)High
β-Sheet(-135°, +135°)Low

This interactive table summarizes the propensity of the Ac₆c residue to favor helical conformations due to its constrained dihedral angles.

In addition to promoting helices, the Ac₆c residue is also a potent inducer of turn structures, particularly β-turns and γ-turns. These turns are crucial for reversing the direction of the peptide backbone, leading to compact, globular structures.

In shorter peptides, Ac₆c has been found to promote the formation of γ-turns. uminho.pt In cyclic peptides, the incorporation of Ac₆c often leads to the formation of β-bends, forcing the peptide backbone to adopt specific folded conformations. nih.gov The ability of Ac₆c to stabilize turn structures makes it a valuable component for designing peptidomimetics that mimic the folded structure of biologically active peptides. nih.gov The constrained nature of Ac₆c helps to pre-organize the peptide backbone into a turn conformation, which can be critical for receptor binding and biological activity.

Influence of Cyclohexane Ring Conformation on Peptide Backbone Dihedrals

The biostructural impact of the Ac₆c residue is intrinsically linked to the conformation of its six-membered ring. The cyclohexane ring predominantly adopts a stable, low-energy chair conformation, which minimizes both angle strain and eclipsing strain. researchgate.netlibretexts.org This rigid chair conformation dictates the orientation of the amino and carboxyl groups attached to the α-carbon, thereby directly influencing the allowable peptide backbone dihedral angles, phi (φ) and psi (ψ).

The chair form of the cyclohexane ring restricts the φ and ψ angles to the helical regions of the Ramachandran plot (φ, ψ ≈ ±60°, ±30°). uminho.pt This restriction is a direct consequence of avoiding steric clashes between the axial and equatorial protons of the cyclohexane ring and the adjacent atoms of the peptide backbone. Any significant deviation from these angles would introduce severe steric hindrance, destabilizing the peptide structure. idc-online.com Crystal structure analyses of numerous peptides containing Ac₆c have confirmed that the cyclohexane ring consistently maintains a near-perfect chair conformation. researchgate.net The stability of this chair conformation ensures that the conformational constraints imposed on the peptide backbone are reliably maintained, making Ac₆c a predictable structural element in peptide design.

ParameterDescriptionValue/Observation
Ring Conformation The most stable conformation of the cyclohexane side chain.Chair Conformation researchgate.netlibretexts.org
Effect on Dihedrals The allowed values for the peptide backbone angles φ and ψ.Restricted to helical regions (φ, ψ ≈ ±60°, ±30°) uminho.pt
Energetic Cost The energy required to adopt non-favored conformations.High due to steric hindrance and ring strain. libretexts.orgidc-online.com

This interactive table details how the stable chair conformation of the cyclohexane ring in Ac₆c directly constrains the peptide backbone's dihedral angles.

Structure-Activity Relationship (SAR) Studies in Peptide Design

The well-defined conformational preferences of Ac₆c make it an invaluable tool in structure-activity relationship (SAR) studies. By replacing native amino acid residues with Ac₆c, chemists can systematically probe the conformational requirements for biological activity. This approach helps in designing peptidomimetics with improved potency, selectivity, and metabolic stability. magtech.com.cn

A key strategy involves introducing Ac₆c to reduce the flexibility of a biologically active peptide. nih.gov By locking the peptide into a specific bioactive conformation, it is possible to enhance its affinity for its target receptor. For example, Ac₆c has been incorporated into analogs of the neuropeptides enkephalin and endomorphin to develop peptidomimetics with significant in vivo activity. uminho.pt Similarly, its introduction into a bradykinin (B550075) receptor antagonist was used to constrain the peptide backbone and orient side chains into a specific, high-affinity binding conformation. nih.gov

Furthermore, Ac₆c has been used in the design of novel synthetic antimicrobial peptides (AMPs). nih.gov In one study, an AMP rich in Ac₆c residues was shown to exhibit inhibitory activity against several drug-resistant bacterial strains. Spectroscopic analysis revealed that the peptide adopted various helical conformations when interacting with bacterial membrane models, highlighting how the structural constraints imposed by Ac₆c contribute to its mechanism of action. nih.gov These examples underscore the utility of this compound as a building block for systematically exploring the conformational space of peptides and developing new therapeutic agents.

Applications in Medicinal Chemistry and Rational Drug Design

Design and Development of Biologically Active Peptides

The introduction of Fmoc-aminocyclohexane carboxylic acid into peptide sequences has proven to be a valuable tool for the design and development of novel, biologically active peptides with therapeutic potential across various disease areas. The constrained nature of the cyclohexane (B81311) ring imparts a degree of conformational rigidity to the peptide backbone, which can lead to enhanced receptor binding and improved biological activity.

One notable example is in the development of antimicrobial peptides (AMPs). A synthetic AMP, Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide, where A6c represents 1-aminocyclohexane carboxylic acid, has demonstrated in vitro inhibitory activity against a range of drug-resistant bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, at concentrations between 10.9 to 43 μM. nih.gov This highlights the potential of incorporating this non-natural amino acid to generate novel antibiotics.

Furthermore, in the field of oncology, analogs of the hormone somatostatin (B550006) containing 1-aminocyclohexane carboxylic acid (Ac6c) have been synthesized and evaluated for their antitumor activity. These modified octapeptides, with the general structure D-Phe-c(Cys-Phe-D-Trp-Xxx-Yyy-Cys)-Thr-NH2 where Yyy is Ac6c, have shown concentration-dependent antiproliferative effects against various tumor cell lines in vitro. pharmaexcipients.com

Another significant application is in the design of receptor antagonists. The incorporation of 1-aminocyclohexane-1-carboxylic acid (Acc) into bradykinin (B550075) B2 receptor antagonists has been shown to be an effective strategy. Bradykinin is a peptide involved in inflammation, and its antagonists are of therapeutic interest. By replacing certain amino acids with Acc, researchers can create more potent and selective antagonists, demonstrating the power of this modification in fine-tuning peptide-receptor interactions. researchgate.net

Engineering of Peptidomimetics with Defined Pharmacophores

Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. This compound serves as a valuable scaffold in the engineering of peptidomimetics, enabling the precise spatial arrangement of pharmacophoric groups. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

The rigid cyclohexane ring of aminocyclohexane carboxylic acid can be used to orient key functional groups in a defined three-dimensional space, mimicking the presentation of side chains in a natural peptide's bioactive conformation. This is crucial for designing molecules that can effectively interact with biological targets like receptors and enzymes. The use of conformationally constrained amino acids like aminocyclohexane carboxylic acid is a key strategy in peptidomimetic design to reduce the conformational flexibility of the molecule, thereby locking it into a bioactive shape. mdpi.com

While direct examples of complex peptidomimetics using this compound as the central scaffold are still emerging in publicly available literature, the principles of peptidomimetic design strongly support its utility. The ability to synthesize various isomers of aminocyclohexane carboxylic acid (cis/trans, different substitution patterns) further expands the possibilities for creating diverse and structurally well-defined peptidomimetic scaffolds. wjarr.com These scaffolds can then be further functionalized to present the necessary pharmacophoric elements for a specific therapeutic target.

Modulation of Biological Activity and Selectivity via Conformational Control

The biological activity and selectivity of a peptide are intrinsically linked to its three-dimensional conformation. The incorporation of this compound provides a powerful means to control the peptide's conformation, thereby modulating its interaction with its biological target.

The cyclohexane ring introduces steric constraints that limit the rotational freedom of the peptide backbone, favoring specific secondary structures such as β-turns and helices. chemrxiv.org For instance, studies on model peptides have shown that 1-aminocyclohexane-1-carboxylic acid (Ac6c) has a high propensity to adopt folded conformations, making it a potential candidate for stabilizing β-turn structures. nih.gov β-turns are crucial secondary structures that are often involved in molecular recognition events at receptor binding sites.

The ability to induce specific conformations can have a profound impact on biological activity. For example, in the design of bradykinin B2 receptor antagonists, the introduction of 1-aminocyclohexane-1-carboxylic acid helps to constrain the peptide into a conformation that is optimal for binding to the receptor and blocking its activation. researchgate.net This conformational restriction can lead to a significant increase in antagonistic potency and selectivity.

The following table summarizes the conformational effects observed upon incorporating aminocyclohexane carboxylic acid into peptides:

Isomer of Aminocyclohexane Carboxylic AcidObserved Conformational EffectReference
1-Aminocyclohexane-1-carboxylic acid (Ac6c)Induces folded conformations, potential β-turn stabilizer nih.gov
trans-2-Aminocyclohexanecarboxylic acidPromotes the formation of robust 14-helix secondary structures rsc.org
cis- and trans-2-Aminocyclohexane carboxylic acidActs as a proline mimic, influencing the overall cyclic peptide structure nih.gov

Application in Peptide-Based Therapeutic Agents (e.g., enhancing stability, bioavailability)

A major hurdle in the development of peptide-based drugs is their poor metabolic stability and low oral bioavailability. Peptides are susceptible to degradation by proteases in the body, and their size and polarity often limit their ability to be absorbed when taken orally. The incorporation of this compound can help to address these challenges.

The non-natural structure of aminocyclohexane carboxylic acid can render the adjacent peptide bonds more resistant to enzymatic cleavage by proteases. This increased stability can lead to a longer half-life of the peptide drug in the body, prolonging its therapeutic effect. The general principle of using non-proteinogenic amino acids to enhance metabolic stability is a well-established strategy in peptide drug design. nih.govnih.gov

While specific quantitative data on the enhanced bioavailability of peptides containing aminocyclohexane carboxylic acid is not extensively detailed in the currently available public literature, the rationale for its use is based on established principles of medicinal chemistry. By increasing metabolic stability and potentially influencing membrane permeability through conformational effects, the incorporation of this amino acid is a promising strategy to improve the pharmacokinetic profile of peptide therapeutics. chemimpex.comrsc.orgnih.gov The development of orally bioavailable peptides is a major goal in drug development, and the use of building blocks like aminocyclohexane carboxylic acid is a key area of research in achieving this. eurekalert.orgsciencedaily.com

Broader Applications in Materials Science and Bioconjugation

Development of Functionalized Materials

The inherent properties of Fmoc-aminocyclohexane carboxylic acid, including its capacity for self-assembly and its utility as a robust structural unit, make it a valuable component in the design of advanced materials. The fluorenylmethoxycarbonyl (Fmoc) group provides a handle for controlled deprotection, while the carboxylic acid and the cyclohexane (B81311) ring offer sites for polymerization and conformational stability, respectively.

This compound is utilized in the development of functionalized polymers and nanomaterials intended for applications in fields such as electronics, specialized coatings, and drug delivery systems. chemimpex.comchemimpex.com The compound can act as a functional monomer or a surface modification agent.

In polymer synthesis, the carboxylic acid group can be activated to react with other monomers to form a polymer chain. Following polymerization, the Fmoc group can be removed under basic conditions to expose the amine, which can then be used for further functionalization, such as grafting side chains or attaching bioactive molecules. This approach allows for the creation of well-defined, multifunctional polymers with tailored properties.

In nanomaterial science, the compound is used to modify the surfaces of nanoparticles, such as carbon-based nanomaterials or metallic nanoparticles. rsc.orgnih.gov The carboxylic acid can anchor the molecule to the nanoparticle surface, while the protected amine provides a latent reactive site for subsequent conjugation steps. rsc.org This strategy is crucial for improving the solubility and processability of nanomaterials and for integrating them into biological systems. rsc.org The rigid cyclohexane unit can also act as a stable spacer, physically separating the nanoparticle core from a conjugated payload.

Table 1: Potential Roles of this compound in Material Synthesis

Role Functional Group Utilized Resulting Feature Potential Application
Functional Monomer Carboxylic Acid (for polymerization); Amine (post-deprotection) Creates a polymer backbone with pendant functional groups Smart polymers, drug-eluting coatings
Surface Modifier Carboxylic Acid (for anchoring) Introduces a protected amine onto a nanomaterial surface Targeted drug delivery, biosensors

| Structural Spacer | Cyclohexane Ring | Provides rigid, defined spacing between a surface and a payload | Nanoparticle-biomolecule conjugates |

Low molecular weight gelators, particularly Fmoc-conjugated amino acids, are known to self-assemble in aqueous solutions to form three-dimensional fibrillar networks that entrap water, creating hydrogels. nih.gov This self-assembly is a supramolecular process driven by a combination of non-covalent interactions: π-π stacking between the aromatic Fmoc groups and hydrogen bonding involving the carboxylic acid and amide moieties. nih.govrsc.org

The mechanical properties of these supramolecular hydrogels can be tuned by altering the concentration of the gelator or the specific amino acid derivative used. Rheological studies of similar Fmoc-peptide systems demonstrate the formation of viscoelastic gels with high storage moduli (G'), indicating a solid-like behavior. nih.govresearchgate.net These advanced hydrogels are explored for a variety of biomedical applications, including as scaffolds for 3D cell culture and as matrices for the controlled release of therapeutic agents. rsc.org

Table 2: Representative Properties of Fmoc-Amino Acid/Peptide Based Hydrogels

Property Typical Value/Observation Significance
Critical Gelation Concentration (CGC) 0.2 - 2.0 wt% The minimum concentration required to form a self-supporting gel.
Primary Driving Forces π-π Stacking (Fmoc groups), Hydrogen Bonding Governs the self-assembly into nanofibrillar structures. nih.gov
Morphology Interwoven network of nanofibers Creates a porous, high-surface-area scaffold. nih.gov
Mechanical Strength (Storage Modulus, G') 100 - 10,000 Pa Indicates the stiffness and robustness of the hydrogel; tunable based on peptide sequence and concentration. nih.govresearchgate.net

| Stimuli-Responsiveness | pH, temperature, solvent polarity | Allows for controlled assembly/disassembly and potential for triggered drug release. |

Utility in Bioconjugation Techniques

Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule. This compound serves as a valuable linker or building block in these techniques, enabling the stable attachment of molecules to proteins, surfaces, or other biological targets. chemimpex.comchemimpex.com

The bifunctional nature of this compound makes it an ideal tool for bioconjugation. The carboxylic acid can be activated to form a stable amide bond with an amine group on a target biomolecule, such as the side chain of a lysine (B10760008) residue on a protein. The Fmoc-protected amine, in turn, can be deprotected at a later stage to allow for the attachment of another molecule, such as a drug, imaging agent, or polymer.

A prominent application is in the synthesis of linkers for Antibody-Drug Conjugates (ADCs). A derivative, trans-4-(aminomethyl)cyclohexanecarboxylic acid (known as tranexamic acid), is a key component in the linker system of several therapeutic ADCs. The Fmoc-protected version of this compound is used as a building block during the solid-phase synthesis of the complete linker-payload molecule. In this context, the rigid cyclohexane ring acts as a stable, non-cleavable spacer that ensures the cytotoxic payload is kept at a sufficient distance from the antibody, preventing interference with antigen binding while maintaining a stable connection until the ADC reaches its target.

Exploration of Novel Chemical Reactions and Methodologies in Organic Synthesis

In modern organic synthesis, this compound is valued as a specialized building block for creating complex molecules with precisely controlled three-dimensional structures. chemimpex.com Its primary utility lies in the synthesis of peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides but with enhanced stability or modified activity. nih.gov

The incorporation of the aminocyclohexane carboxylic acid unit into a peptide chain introduces a significant conformational constraint. Unlike linear amino acids, the rigid cyclohexane ring restricts the rotational freedom of the peptide backbone, forcing it to adopt specific and predictable secondary structures, such as β-turns or helices. nih.govnih.gov This is a powerful strategy in drug design, as it allows chemists to lock a peptide into its bioactive conformation, potentially increasing its binding affinity and efficacy. nih.gov

This building block is fully compatible with standard Fmoc solid-phase peptide synthesis (SPPS) methodologies. sigmaaldrich.com It can be coupled efficiently to a growing peptide chain on a solid support, and its Fmoc group can be cleanly removed with a base to allow for further chain elongation. nih.govmdpi.com This compatibility allows for its seamless integration into established automated and manual peptide synthesis protocols, facilitating the exploration of novel peptide-based therapeutics and other complex organic molecules.

Computational and Theoretical Investigations of Fmoc Aminocyclohexane Carboxylic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are instrumental in determining the electronic structure, preferred geometries, and energetic properties of molecules with high accuracy. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the behavior of Fmoc-ACHC by solving the Schrödinger equation, providing a foundational understanding of its intrinsic conformational preferences.

The conformational landscape of Fmoc-ACHC is primarily defined by the orientation of the bulky Fmoc group, the puckering of the cyclohexane (B81311) ring, and the torsion angles of the carboxylic acid group. Quantum chemical calculations can predict the most stable ground-state geometries by optimizing the molecular structure to find the lowest energy arrangement of its atoms.

For the aminocyclohexane carboxylic acid (ACHC) portion, the cyclohexane ring typically adopts a stable chair conformation. However, the attachment of the amino and carboxylic acid groups, and particularly the large Fmoc protecting group, introduces steric and electronic effects that influence the relative stability of different conformers. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can be employed to calculate the relative energies of these conformers.

Table 1: Predicted Relative Energies of Fmoc-ACHC Conformers from DFT Calculations

Conformer Description Key Dihedral Angles (degrees) Relative Energy (kcal/mol)
1 Chair conformation (cyclohexane), extended Fmoc group Ψ¹: ~175, Φ¹: ~-70 0.00
2 Chair conformation (cyclohexane), folded Fmoc group Ψ¹: ~60, Φ¹: ~-150 1.25

Note: The data presented in this table is illustrative and based on typical results from DFT calculations on similar molecules. Actual values would be derived from specific computational studies.

The potential energy surface (PES) is a multidimensional landscape that maps the energy of a molecule as a function of its geometry. By exploring the PES, researchers can identify not only the stable low-energy conformers (local minima) but also the transition states (saddle points) that connect them. This provides a comprehensive picture of the molecule's conformational flexibility and the energy barriers for interconversion between different shapes.

For Fmoc-ACHC, the PES can be explored by systematically varying key dihedral angles, such as those defining the orientation of the Fmoc group and the puckering of the cyclohexane ring. Ab initio methods, while computationally more intensive than DFT, can provide benchmark energies for critical points on the PES. Full-dimensional PES characterization for molecules of this size is complex, but simplified scans along crucial coordinates can reveal the energetic pathways for conformational changes. These calculations are vital for understanding how the molecule might behave in a dynamic environment, such as in solution or when incorporated into a larger peptide structure.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule's preferred conformations, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational dynamics of Fmoc-ACHC in various environments.

In solution, the conformational preferences of Fmoc-ACHC can be influenced by interactions with solvent molecules. MD simulations explicitly model these interactions, providing insights into how the solvent affects the conformational equilibrium. For example, in a polar solvent like water, conformations that expose polar groups to the solvent may be favored. Conversely, in a nonpolar solvent, intramolecular interactions might dominate, leading to more compact structures.

MD simulations of Fmoc-ACHC in a box of explicit water molecules can reveal the stability of the different cyclohexane ring puckers and the rotational freedom of the Fmoc group. The trajectory from an MD simulation can be analyzed to determine the population of different conformational states and the timescales of transitions between them. This information is crucial for understanding the molecule's behavior in the environments typically used for peptide synthesis and self-assembly.

When incorporated into a peptide chain, the constrained cyclic nature of the aminocyclohexane carboxylic acid residue can significantly influence the peptide's secondary structure. The cyclohexane ring restricts the available Ramachandran (φ, ψ) angles of the peptide backbone, promoting the formation of specific secondary structures like β-turns and helices. nih.gov

MD simulations of peptides containing Fmoc-ACHC can be used to study how this residue affects the folding process and the stability of the resulting structure. The bulky Fmoc group, often present at the N-terminus of synthetic peptides, is known to play a crucial role in driving the self-assembly of peptides into larger nanostructures through π-π stacking interactions. MD simulations can model these aggregation processes, showing how individual Fmoc-ACHC-containing peptides come together to form fibrils or other ordered assemblies. These simulations can elucidate the specific intermolecular interactions, such as those between the fluorenyl groups, that stabilize these supramolecular structures.

In Silico Engineering for Peptide and Protein Nanostructure Design

The unique structural properties of aminocyclohexane carboxylic acid, particularly its conformational rigidity, make it a valuable building block for the computational design of novel peptides and protein nanostructures. nih.gov In silico engineering leverages computational methods to design molecules with desired properties before they are synthesized in the lab.

Studies have shown that conformationally restricted amino acids like 1-aminocyclohexane-1-carboxylic acid (Ac6c), the core structure of ACHC, can be used to stabilize specific protein motifs. nih.gov Computational analysis indicates that the cyclohexane ring, while providing rigidity, has greater conformational flexibility compared to smaller cyclic amino acids like those based on cyclopropane (B1198618) or cyclopentane (B165970). nih.gov This combination of stability and limited flexibility allows it to adapt to and stabilize secondary structures like β-helices. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
Fmoc-aminocyclohexane carboxylic acid Fmoc-ACHC
1-aminocyclohexane-1-carboxylic acid Ac6c
N-(9-fluorenylmethoxycarbonyl) Fmoc

Correlation with Experimental Spectroscopic Data (e.g., VCD, ECD)

The synergistic application of computational modeling and experimental spectroscopy, particularly Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), serves as a powerful approach for the detailed conformational analysis of chiral molecules like this compound. This correlative strategy allows for the validation of theoretical models and provides a more robust interpretation of complex spectral data to elucidate the three-dimensional structure in solution.

Theoretical calculations, primarily using Density Functional Theory (DFT), are employed to predict the VCD and ECD spectra of various possible conformers of the molecule. These predicted spectra are then compared with experimentally measured spectra. A high degree of correlation between the calculated spectrum of a specific conformer and the experimental spectrum provides strong evidence that this conformer is the dominant one in the sample.

A notable example of this approach has been successfully applied to cyclic peptides incorporating trans-2-aminocyclohexane carboxylic acid (Achc), a core component of the title compound. nih.gov In such studies, experimental VCD spectra are meticulously compared with theoretical VCD spectra computed at the B3LYP/6-31G(d) level of theory. nih.gov The strong agreement observed between the structural features derived from the VCD spectra and structures determined by other methods, such as NMR, highlights the reliability and applicability of using VCD in conjunction with computational methods for the conformational study of molecules containing the aminocyclohexane carboxylic acid moiety. nih.gov

The process typically involves the following steps:

Conformational Search: Identifying all low-energy conformers of the this compound molecule using molecular mechanics or other computational methods.

Quantum Chemical Calculations: For each stable conformer, performing geometry optimization and frequency calculations using DFT methods (e.g., B3LYP with a suitable basis set like 6-31G(d)). This step yields the theoretical IR and VCD spectra.

Spectral Comparison: Comparing the Boltzmann-averaged theoretical spectrum with the experimental VCD spectrum. The agreement is assessed by comparing band shapes, positions, and signs.

Structural Assignment: The conformation whose calculated spectrum best matches the experimental data is assigned as the predominant structure in solution.

This correlation is crucial for assigning the absolute configuration of the chiral centers and for understanding the influence of the bulky Fmoc protecting group on the conformational preference of the cyclohexyl ring.

The following table illustrates the type of data generated in such a correlative study, showing a comparison between experimental VCD bands and the corresponding calculated vibrational frequencies and rotational strengths for a dominant conformer.

Experimental VCD (cm⁻¹)Calculated Frequency (cm⁻¹)Vibrational Mode AssignmentCalculated Rotational Strength (10⁻⁴⁴ esu²cm²)Correlation
~1710 (+)1715C=O stretch (Carboxylic Acid)+5.2Strong
~1695 (-)1698C=O stretch (Fmoc Amide)-8.1Strong
~1520 (+)1525N-H bend / C-N stretch+3.7Good
~1340 (-)1345CH₂ wag-2.5Good
~1250 (+)1258C-O stretch / O-H bend+1.9Moderate

Note: The data in this table is representative and intended for illustrative purposes to show the nature of correlational VCD studies. The signs (+) and (-) indicate the direction of the VCD signal.

The close match between experimental and theoretical data, as depicted in the table, validates the computational model and allows for a confident assignment of the solution-phase conformation of this compound. Discrepancies, on the other hand, can point to the presence of multiple conformers or the need for more sophisticated theoretical models that include solvent effects. nih.govnih.gov

Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of Fmoc-aminocyclohexane carboxylic acid. It provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemical arrangement.

One-dimensional (1D) and two-dimensional (2D) NMR experiments in solution are routinely used to confirm the identity and structure of different isomers of this compound.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide primary evidence for the presence of the Fmoc group, the cyclohexane (B81311) ring, and the carboxylic acid moiety. The chemical shifts of the protons and carbons are sensitive to their local electronic environment and stereochemistry, allowing for differentiation between isomers. For instance, detailed NMR studies have been performed on the cis- and trans-2-aminocyclohexane carboxylic acid derivatives. rsc.org

In the ¹H NMR spectrum of Fmoc-cis-2-aminocyclohexane carboxylic acid, distinct signals corresponding to the aromatic protons of the fluorenyl group, the methine and methylene (B1212753) protons of the Fmoc group, and the protons of the cyclohexane ring are observed. rsc.org Similarly, the ¹³C NMR spectrum shows characteristic resonances for the carbonyl carbons (amide and carboxylic acid), aromatic carbons, and the aliphatic carbons of the cyclohexane and Fmoc groups. rsc.org

Below are the reported ¹H and ¹³C NMR chemical shifts for Fmoc-cis-2-aminocyclohexane carboxylic acid, recorded in DMSO-d₆. rsc.org

¹H NMR Chemical Shifts for Fmoc-cis-2-aminocyclohexane carboxylic acid
Chemical Shift (δ) [ppm]Assignment
7.74Aromatic (2H)
7.57Aromatic (2H)
7.38Aromatic (2H)
7.30Aromatic (2H)
5.61NH
4.36Fluorenyl-CH-CH₂-O
4.21Fluorenyl-CH-CH₂-O
2.09CH-NH
1.10 - 1.90(CH₂)₃, CH(COO)
0.80 - 0.92-CH₂-
¹³C NMR Chemical Shifts for Fmoc-cis-2-aminocyclohexane carboxylic acid
Chemical Shift (δ) [ppm]Assignment
179.0COOH
155.8NH-CO-O
144.0, 142.4Aromatic (quaternary)
127.4, 127.0, 125.1, 119.9Aromatic (tertiary)
66.8Fluorenyl-CH-CH₂-O
49.7CH-NH
47.2CH-COOH
44.4Fluorenyl-CH-CH₂
29.6, 25.4, 24.0, 22.3Cyclohexane CH₂

2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum, 2D NMR experiments are utilized.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity between adjacent protons.

TOCSY (Total Correlation Spectroscopy) reveals correlations between all protons within a spin system, which is particularly useful for identifying all protons of the cyclohexane ring from a single, well-resolved resonance.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons that are two or three bonds apart, which is key for assigning quaternary carbons and piecing together the molecular framework.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is critical for determining the relative stereochemistry and conformational preferences of the molecule in solution. rsc.org

The cyclohexane ring is known to exist in dynamic equilibrium between different conformations, most notably the chair forms. Additionally, rotation around the amide bond can be restricted. Temperature-dependent NMR studies can provide insight into these dynamic processes. By recording NMR spectra at various temperatures, it is possible to observe changes in chemical shifts, coupling constants, and signal line shapes.

At low temperatures, the rate of conformational exchange can be slowed sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is raised, these signals coalesce as the exchange rate increases. Analysis of this line-shape broadening can be used to calculate the activation energy (energy barrier) for the conformational interchange, such as the chair-flip of the cyclohexane ring or rotation around the N-C bond of the amide. While this technique is highly applicable for studying the dynamics of this compound, specific variable-temperature NMR studies on this compound are not widely reported in the literature.

Mass Spectrometry Techniques (e.g., MALDI-ToF MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to confirm its elemental composition. It works by ionizing the molecule and measuring its mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. The theoretical monoisotopic mass of this compound (C₂₂H₂₃NO₄) is 365.1627 Da.

MALDI-ToF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry) is a soft ionization technique well-suited for non-volatile molecules like Fmoc-amino acids. While direct MALDI-ToF MS data for the isolated compound is not prevalent in research literature, the technique has been used to characterize peptides incorporating this building block. For example, peptides containing 2-aminocyclohexane carboxylic acid have been analyzed, with the observed mass of the sodiated molecule ([M+Na]⁺) closely matching the calculated value. rsc.org

The expected m/z values for this compound in a typical mass spectrum would correspond to common adducts formed during ionization.

Expected m/z Values for this compound (C₂₂H₂₃NO₄)
IonFormulaExpected m/z
[M+H]⁺[C₂₂H₂₄NO₄]⁺366.1700
[M+Na]⁺[C₂₂H₂₃NNaO₄]⁺388.1519
[M+K]⁺[C₂₂H₂₃KNO₄]⁺404.1258

X-ray Crystallography for Solid-State Conformational Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed map of electron density, from which the positions of individual atoms can be determined with high precision.

For this compound, an X-ray crystal structure would provide definitive information on:

The preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat).

The orientation of the amino and carboxylic acid substituents (axial vs. equatorial).

Precise bond lengths, bond angles, and torsion angles.

Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Despite the utility of this technique, a search of publicly available scientific databases indicates that the crystal structure of this compound has not been reported.

Chromatographic Techniques (e.g., HPLC, Chiral SFC) for Purity and Isomer Analysis

Chromatographic methods are essential for assessing the purity of this compound and for separating its various isomers (cis/trans) and enantiomers (R/S).

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for determining the chemical purity of Fmoc-protected amino acids. In this technique, the compound is passed through a column (the stationary phase, typically C18) using a pressurized liquid solvent mixture (the mobile phase). The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram, typically detected by UV absorbance. Commercial suppliers of various this compound isomers routinely use HPLC to certify their purity.

Reported Purity of this compound Isomers by HPLC
IsomerReported Purity
1-(Fmoc-amino)cyclohexanecarboxylic acid≥98%
(1S,2R)-Fmoc-2-aminocyclohexane carboxylic acid≥97%
Fmoc-cis-3-aminocyclohexane carboxylic acid≥98%
Fmoc-cis-4-aminocyclohexane carboxylic acid≥97%
Fmoc-trans-4-aminocyclohexane-1-carboxylic acid≥97%

Chiral HPLC and Supercritical Fluid Chromatography (SFC): The separation of enantiomers is crucial, as only one enantiomer is typically desired for peptide synthesis. This is achieved using chiral chromatography.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based and macrocyclic glycopeptide-based CSPs have proven effective for the enantioseparation of N-Fmoc protected amino acids.

Chiral Supercritical Fluid Chromatography (SFC) is an alternative that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. Chiral SFC is often faster and uses less organic solvent than HPLC, making it an attractive "green" technology for chiral separations. Quinine-based anion-exchanger columns have been successfully used in SFC mode for the enantioseparation of Nα-Fmoc amino acids.

Future Research Directions and Emerging Paradigms

Exploration of Novel Aminocyclohexane Carboxylic Acid Architectures

Future research will likely focus on the design and synthesis of aminocyclohexane carboxylic acid derivatives with increasingly complex and diverse architectures. The incorporation of these non-canonical amino acids is a key strategy for creating peptidomimetics with enhanced stability against enzymatic degradation and improved pharmacokinetic profiles. nih.govnih.gov

Key areas of exploration are expected to include:

Polyfunctionalized Scaffolds: Introducing additional functional groups onto the cyclohexane (B81311) ring, such as hydroxyl or fluorine moieties, can significantly alter the molecule's properties. nih.gov For instance, fluorinated amino acids can enhance the bioactivity and metabolic stability of peptides. nih.gov Research into polyhydroxylated cyclohexane β-amino acids is also a promising avenue.

Variations in Ring Size: While the cyclohexane ring provides a stable and conformationally constrained scaffold, exploring other ring sizes, such as cyclopentane (B165970) or cycloheptane, could yield novel properties. nih.govnih.gov The size of the cycloalkane ring influences the conformational flexibility and the tendency to form specific secondary structures like helices. nih.govnih.gov

Bicyclic and Spirocyclic Derivatives: Creating more rigid structures through the synthesis of bicyclic or spirocyclic aminocyclohexane carboxylic acid derivatives could lead to peptidomimetics with highly specific conformations and target affinities.

These novel architectures will serve as valuable building blocks for constructing peptidomimetics and other bioactive molecules with tailored properties for therapeutic and diagnostic applications. nih.gov

Architectural ModificationPotential ImpactResearch Focus
Polyfunctionalization (e.g., hydroxylation, fluorination)Enhanced bioactivity, increased metabolic stability, altered polarity. nih.govDevelopment of stereoselective methods for introducing multiple functional groups. nih.gov
Ring Size Variation (e.g., cyclopentane, cycloheptane)Modulation of conformational preferences and secondary structure propensity. nih.govnih.govSynthesis and conformational analysis of peptides containing various aminocycloalkane carboxylic acids. nih.gov
Bicyclic/Spirocyclic StructuresIncreased rigidity, pre-organization for target binding, novel topologies.Design of synthetic routes to access more complex and constrained cyclic amino acid frameworks.
Table 1: Future Directions in Novel Aminocyclohexane Carboxylic Acid Architectures.

Advances in Stereoselective Synthesis of Complex Derivatives

The biological activity of peptides and peptidomimetics is critically dependent on their three-dimensional structure. Therefore, the stereoselective synthesis of aminocyclohexane carboxylic acid derivatives is of paramount importance. Future advancements in synthetic organic chemistry will be crucial for accessing a wider range of stereochemically pure isomers.

Emerging trends in this area include:

Catalytic Asymmetric Methods: The development of new chiral catalysts and ligands will enable the efficient and highly selective synthesis of specific enantiomers and diastereomers. This includes methods for stereoselective cyclopropanation and other ring-forming reactions. doi.org

Regio- and Stereoselective Functionalization: Novel strategies for the precise introduction of functional groups at specific positions on the cyclohexane ring are being explored. nih.govresearchgate.net This includes techniques like stereoselective epoxidation followed by regioselective opening of the oxirane ring. researchgate.net

Flow Chemistry and Automation: The application of continuous flow technologies and automated synthesis platforms can accelerate the discovery and optimization of synthetic routes, allowing for the rapid generation of libraries of complex derivatives for screening.

These synthetic advancements will not only provide access to novel building blocks but also facilitate the efficient production of complex peptide drug candidates.

Integration with Artificial Intelligence and Machine Learning for Peptide Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize peptide design. These computational tools can navigate the vast chemical space of peptides containing non-natural amino acids like Fmoc-aminocyclohexane carboxylic acid to predict and design sequences with desired properties.

Key applications of AI and ML in this context include:

Structure Prediction: Advanced deep learning models, such as HighFold2 and HighFold3, are being developed to accurately predict the 3D structures of cyclic peptides containing unnatural amino acids. nih.govoup.comoup.com This is crucial for understanding their function and for rational drug design. nih.govoup.com

Property Prediction: Machine learning algorithms can be trained to predict various properties of peptides, including bioactivity, stability, and permeability. nih.govyoutube.com This allows for the in silico screening of large virtual libraries, saving time and resources in the drug discovery process. nih.gov

Generative Models: AI-based generative models can design novel peptide sequences with optimized properties. These models can explore beyond the known sequence space to propose innovative peptidomimetics incorporating unique building blocks like aminocyclohexane carboxylic acid derivatives.

AI/ML ApplicationFunctionImpact on Peptide Design
Structure Prediction (e.g., HighFold3)Accurately models the 3D conformation of cyclic peptides with unnatural amino acids. oup.comEnables structure-based drug design and understanding of molecular interactions. nih.gov
Property PredictionForecasts biological activity, stability, and pharmacokinetic properties from the peptide sequence. nih.govyoutube.comFacilitates high-throughput virtual screening and prioritization of candidates for synthesis. nih.gov
Generative ModelsDesigns novel peptide sequences with desired characteristics.Accelerates the discovery of innovative peptidomimetics with enhanced therapeutic potential.
Table 2: Role of Artificial Intelligence and Machine Learning in Peptide Development.

Expanding Applications in Advanced Chemical Biology and Biotechnology

The unique properties of this compound and its derivatives make them valuable tools for a wide range of applications in chemical biology and biotechnology. Future research is expected to unlock new and innovative uses for these compounds.

Emerging application areas include:

Bioconjugation and Chemical Probes: The functional groups on aminocyclohexane carboxylic acid can be used for bioconjugation, which is the process of attaching molecules to biomolecules like proteins. chemimpex.combiosyn.com This is essential for creating targeted therapies and diagnostic agents. chemimpex.com These compounds can also be developed into chemical probes to study biological processes, such as protein-protein interactions. molecularcloud.orgacs.org

Functional Materials Science: These cyclic amino acids are being utilized in the development of novel biomaterials, including functional polymers and nanomaterials. chemimpex.commolecularcloud.org Peptides containing these residues can self-assemble into well-defined nanostructures, which have potential applications in tissue engineering, drug delivery, and coatings. molecularcloud.org

Protein Engineering and Nanostructure Design: The incorporation of conformationally constrained amino acids like 1-aminocyclohexane-1-carboxylic acid can be used to stabilize specific protein folds, such as β-helical motifs. nih.gov This has applications in the design of synthetic protein nanostructures with novel functions. nih.gov

As our understanding of the chemical and biological properties of these compounds grows, so too will their applications in solving complex challenges in medicine and technology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Fmoc-aminocyclohexane carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is typically synthesized via Fmoc (9-fluorenylmethyloxycarbonyl) protection of the amine group on the cyclohexane backbone. The synthesis involves coupling the aminocyclohexane carboxylic acid with Fmoc-Cl (Fmoc chloride) in a basic solvent like dichloromethane (DCM) or dimethylformamide (DMF), using tertiary amines (e.g., diisopropylethylamine) to maintain pH >7. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 Fmoc-Cl to amine) are critical to minimize side reactions. Post-synthesis, purification via reversed-phase HPLC or recrystallization (using ethanol/water mixtures) is employed to achieve ≥98% purity .

Q. How can researchers optimize solubility and stability of this compound during peptide synthesis?

  • Methodological Answer : Solubility in SPPS (solid-phase peptide synthesis) is enhanced using polar aprotic solvents (e.g., DMF or NMP). Stability is maintained by storing the compound at 0–6°C in airtight containers to prevent hydrolysis of the Fmoc group . For aqueous solubility challenges, co-solvents like acetonitrile or surfactants (e.g., Tween-20) are used in biochemical assays. Computational solubility prediction tools, such as COSMO-SAC, can model solvent interactions to guide experimental design .

Advanced Research Questions

Q. How do steric and conformational properties of the cyclohexane ring influence coupling efficiency in peptide synthesis?

  • Methodological Answer : The cyclohexane ring introduces steric hindrance due to its rigid, bulky structure, which can reduce coupling efficiency by 20–40% compared to linear amino acids. To address this:

  • Use ultrasound-assisted coupling or microwave irradiation to enhance reaction kinetics.
  • Employ high-performance coupling agents (e.g., HATU or PyBOP) instead of traditional HOBt/DIC combinations.
  • Pre-activate the carboxylic acid with BTC (bis-(trichloromethyl) carbonate) to form reactive acyl chlorides, improving electrophilicity .
    • Conformational analysis via NMR (e.g., NOESY) reveals chair/boat conformations of the cyclohexane ring, which influence spatial accessibility during coupling .

Q. What role does this compound play as a bioisostere in drug design, and how does it address metabolic instability?

  • Methodological Answer : The cyclohexane backbone mimics natural amino acids (e.g., phenylalanine) while offering enhanced metabolic stability by resisting enzymatic degradation (e.g., proteases). Its non-planar structure improves membrane permeability, addressing limitations of carboxylic acid-containing drugs in CNS targeting. For example:

  • Replace α-amino acids in peptide therapeutics to reduce glucuronidation.
  • Use in NMDA receptor antagonists to balance acidity (pKa ~3.5–4.5) and lipophilicity (logP ~2.1), optimizing blood-brain barrier penetration .
    • Comparative studies with isosteres like squaric acid or hydroxamic acids highlight its superior retention of target binding affinity (ΔΔG <1 kcal/mol) .

Q. How can contradictions in reported crystallographic data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in crystal structures (e.g., bond angles, hydrogen-bonding networks) arise from polymorphism or solvent effects. Resolution strategies include:

  • Conducting synchrotron X-ray diffraction under controlled humidity and temperature.
  • Pairing experimental data with DFT (Density Functional Theory) calculations to validate energetically favorable conformations.
  • Using dynamic NMR to assess rotational barriers of the cyclohexane ring in solution .

Q. What advanced techniques characterize the interaction of this compound with nanoparticle surfaces?

  • Methodological Answer : In situ spectroscopic methods (e.g., FTIR, XPS) and molecular dynamics (MD) simulations are used to study binding modes. For example:

  • Dissociative binding on ceria nanoparticles involves deprotonation of the carboxylic acid, forming a chelate complex with surface Ce³⁺ ions.
  • Competitive binding assays with other ligands (e.g., phosphonates) quantify adsorption efficiency (Kd ~10⁻⁶ M) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.